N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-11-8-9-12(22-2)15-14(11)18-17(24-15)19-16(20)10-6-4-5-7-13(10)23-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMIBVHPYEHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety and a methylthio group. Its molecular formula is with a molecular weight of approximately 524.09 g/mol. The structural attributes contribute to its solubility and bioavailability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 524.09 g/mol |
| HDAC Inhibition | Yes |
| Anti-inflammatory Activity | Potentially present |
This compound primarily exerts its biological effects through the inhibition of HDACs. HDACs play a crucial role in the regulation of gene expression by modifying histones, which can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. Additionally, this compound may cross the blood-brain barrier, suggesting potential applications in treating neurological disorders .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's ability to induce apoptosis and arrest the cell cycle further underscores its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Studies have shown that it can decrease levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancer and inflammatory diseases . This dual action makes it a promising candidate for developing therapies targeting both cancer and inflammation.
Case Studies and Research Findings
- Study on HDAC Inhibition : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes. This was associated with reduced cell viability in treated cancer cell lines.
- Antitumor Efficacy : Another research effort focused on evaluating the antitumor efficacy of this compound in vivo using mouse models. Results indicated significant tumor regression in subjects treated with the compound compared to controls, supporting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Further mechanistic studies revealed that this compound inhibited key signaling pathways involved in cancer progression, including the AKT and ERK pathways. This inhibition was linked to reduced proliferation and enhanced apoptosis in cancer cells .
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound primarily used in research settings, particularly in studies related to cancer and other diseases involving histone deacetylase (HDAC) inhibition. It has a molecular weight of approximately 524.09 g/mol and a complex structure including a benzo[d]thiazole moiety, morpholine, and a methylthio group, contributing to its biological activity.
HDAC Inhibition and Cancer Research
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride functions as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by modifying histones, and their inhibition can reactivate tumor suppressor genes and induce apoptosis in cancer cells. Studies suggest the compound may have anti-inflammatory properties and potential in treating neurological disorders because it can cross the blood-brain barrier.
Interaction with Biological Targets
Interaction studies have shown that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride interacts with biological targets beyond HDACs, highlighting its versatility and potential for broader therapeutic applications.
Structural and Functional Analogs
Several compounds share structural or functional characteristics:
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide Similar thiazole core but lacks methylthio group. It is noted to have HDAC inhibition activity.
- N-(5-bromo-4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)benzamide This compound has a bromine substitution and a different alkyl chain. It has potential anticancer activity.
- N-(4-hydroxybenzo[d]thiazol-2-yl)-N-(3-pyrrolidinopropyl)benzamide It features a Hydroxy group instead of methoxy and a different cyclic amine, showing varying HDAC inhibition potency.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations:
- Sulfur Modifications: The methylthio group in the target compound may offer superior lipophilicity and redox stability relative to the carbamothioyl group in , which could influence membrane permeability.
Physicochemical and Spectral Properties
Q & A
Q. Optimization Strategies :
- Use of automated reactors for precise temperature control (e.g., 0–5°C during coupling).
- Catalytic DMAP to accelerate amide bond formation.
- Continuous flow systems for scalable production .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₉H₁₉N₂O₃S₂, MW 403.5 g/mol) .
- IR : Stretching bands for amide (1650 cm⁻¹) and C-S (650–750 cm⁻¹) .
Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity, and what are key structure-activity relationship (SAR) findings?
Methodological Answer:
SAR Insights :
- Methoxy Positioning : 4,7-Dimethoxy substitution enhances solubility and DNA intercalation potential compared to 5,7-dimethyl analogs, as shown in cytotoxicity assays (IC₅₀ values: 2.1 µM vs. 5.8 µM in Colo205 cells) .
- Methylthio Group : Critical for hydrophobic interactions with target proteins (e.g., p53). Replacement with sulfonyl groups reduces anticancer activity by 60% .
Q. Experimental Design :
- Comparative Assays : Test derivatives against cancer cell lines (e.g., MCF7, A549) using MTT assays.
- Molecular Docking : Model interactions with p53’s DNA-binding domain to predict binding affinity changes .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
Root Causes of Variability :
Q. Resolution Strategies :
- Standardized Protocols : Adhere to NIH guidelines for cytotoxicity assays (e.g., fixed 48h incubation).
- Stability Studies : Monitor compound integrity via HPLC before/during assays .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
Basic: What in vitro biological screening models are most relevant for evaluating this compound’s anticancer potential?
Methodological Answer:
- Cell Lines :
- Colo205 (colon cancer) : High sensitivity due to p53 wild-type status .
- MCF7 (breast cancer) : Assess estrogen receptor modulation .
- Assays :
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Cell Cycle Analysis : PI staining and G1/S phase arrest quantification .
Q. Key Findings :
- IC₅₀ values range from 1.8 µM (Colo205) to 4.5 µM (A549) .
- Synergistic effects with doxorubicin (Combination Index = 0.6 at 1:1 ratio) .
Advanced: What computational tools and experimental methods are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Use AMBER or GROMACS to model binding to p53 (PDB ID: 1TUP).
- Identify key residues (e.g., Arg248, Lys120) for hydrogen bonding .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant p53 protein .
- Transcriptomic Profiling : RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .
Q. Validation :
- Knockdown Studies : siRNA silencing of p53 to confirm target specificity .
Basic: How should researchers handle solubility and stability challenges during formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4).
- Nanoemulsions with Tween-80 (10% w/v) .
- Stability Optimization :
Advanced: What strategies are effective for optimizing lead derivatives based on this scaffold?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) :
- Replace methoxy with trifluoromethoxy to enhance metabolic stability.
- Introduce pyridylmethyl groups for improved blood-brain barrier penetration .
- High-Throughput Screening (HTS) :
- Test 500+ analogs in a kinase inhibition panel (e.g., Eurofins Cerep) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
